molecular formula C19H22FN3O4 B000573 Gatifloxacin CAS No. 112811-59-3

Gatifloxacin

Cat. No. B000573
M. Wt: 375.4 g/mol
InChI Key: XUBOMFCQGDBHNK-UHFFFAOYSA-N
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Description

Gatifloxacin is an antibiotic of the fourth-generation fluoroquinolone family. It inhibits the bacterial enzymes DNA gyrase and topoisomerase IV . It was patented in 1986 and approved for medical use in 1999 . It is used to treat bacterial conjunctivitis (pinkeye) in adults and children 1 year of age and older .


Chemical Reactions Analysis

A stability-indicating reversed-phase liquid chromatographic method has been developed for quantitative analysis of gatifloxacin, its degradation products, and its process-related impurities in bulk samples and in pharmaceutical dosage forms . Substantial degradation was observed during oxidative hydrolysis .

Scientific Research Applications

Application

Gatifloxacin is an advanced-generation, 8-methoxy fluoroquinolone that is active against a broad spectrum of pathogens, including antibiotic-resistant Streptococcus pneumoniae .

Method of Application

The drug has high oral bioavailability (96%), and, therefore, oral and intravenous formulations are bioequivalent and interchangeable .

Results

The effectiveness of Gatifloxacin as an antibacterial agent is well-documented, with it being particularly effective against antibiotic-resistant strains of Streptococcus pneumoniae .

Synthesis and Characterization of Potential Dimers

Application

Gatifloxacin has been used in the synthesis and characterization of potential dimers. These dimers were observed during the laboratory process for Gatifloxacin .

Method of Application

The synthesis and characterization of these dimers involve complex chemical processes. The exact methods and procedures would be detailed in the original research .

Results

The research successfully identified and characterized four piperazine-linked fluoroquinolone dimers of Gatifloxacin .

Treatment of Acute Respiratory Infections

Application

Gatifloxacin exhibits enhanced activity against clinically relevant pathogens, including common respiratory pathogens such as Streptococcus pneumoniae, Haemophilus influenzae, Mycoplasma pneumoniae, Chlamydia pneumoniae, Moraxella catarrhalis, and Legionella spp .

Method of Application

Gatifloxacin can be administered orally or intravenously with excellent bioavailability . It has been shown to be effective in the treatment of acute respiratory infections, including community-acquired pneumonia, acute exacerbation of chronic bronchitis, and acute maxillary sinusitis .

Results

Clinical cure rates in all trials of patients treated with gatifloxacin were approximately 90% or higher .

Treatment of Sinusitis

Application

In addition to its use in treating respiratory infections, Gatifloxacin is also approved for the treatment of sinusitis .

Method of Application

Similar to its use in treating respiratory infections, Gatifloxacin can be administered orally or intravenously with excellent bioavailability .

Results

The effectiveness of Gatifloxacin in treating sinusitis is well-documented, although the exact success rates can vary depending on the specifics of the case .

Treatment of Bacterial Respiratory Tract Infections

Application

Gatifloxacin shows excellent in vitro activity against a wide variety of respiratory tract pathogens, many gram-negative aerobic organisms, and Bacteroides fragilis . It can be useful for treatment of bacterial respiratory tract infections in patients who are allergic to β-lactams .

Method of Application

Gatifloxacin can be administered as oral and/or intravenous formulations with excellent bioavailability .

Results

The pharmacodynamics of Gatifloxacin is more favorable than that of levofloxacin or ciprofloxacin for Streptococcus pneumoniae .

Gatifloxacin-Loaded Polyacrylonitrile (PAN) Nanofiber in Dry Eye Conditions

Application

Gatifloxacin has been used in the preparation of Gatifloxacin-loaded polyacrylonitrile (PAN) nanofiber for the treatment of dry eye conditions .

Method of Application

The nanofibers were characterized for morphology, drug entrapment, swelling behavior, drug release, oxygen permeability, biodegradability, antimicrobial potential, and more .

Results

The in vitro and in vivo efficacy of Gatifloxacin-loaded PAN nanofiber in dry eye conditions was assessed .

Safety And Hazards

Gatifloxacin should be handled with care to avoid breathing mist, gas or vapours. It should not come in contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O4/c1-10-8-22(6-5-21-10)16-14(20)7-12-15(18(16)27-2)23(11-3-4-11)9-13(17(12)24)19(25)26/h7,9-11,21H,3-6,8H2,1-2H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUBOMFCQGDBHNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5045704
Record name Gatifloxacin
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Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Gatifloxacin
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Solubility

6.31e-01 g/L
Record name Gatifloxacin
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Mechanism of Action

The bactericidal action of Gatifloxacin results from inhibition of the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV, which are required for bacterial DNA replication, transcription, repair, and recombination.
Record name Gatifloxacin
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Product Name

Gatifloxacin

CAS RN

112811-59-3
Record name Gatifloxacin
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Record name Gatifloxacin
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Record name 1-Cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
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Record name GATIFLOXACIN ANHYDROUS
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Melting Point

182-185 °C, 182 - 185 °C
Record name Gatifloxacin
Source DrugBank
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Record name Gatifloxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015178
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34,200
Citations
CM Perry, JAB Balfour, HM Lamb - Drugs, 1999 - Springer
… in a multinational trial showed that oral gatifloxacin 400 mg/day produced a … The clinical efficacy of gatifloxacin was similar to that of … ▴ Oral gatifloxacin 400 mg/day showed clinical and …
Number of citations: 268 link.springer.com
CM Perry, D Ormrod, M Hurst, SV Onrust - Drugs, 2002 - Springer
… High concentrations of gatifloxacin are achieved in plasma and target tissues/fluids. Gatifloxacin … Few clinically significant interactions between gatifloxacin and other drugs have been …
Number of citations: 162 link.springer.com
DM Grasela - Clinical infectious diseases, 2000 - academic.oup.com
… With multiple-dose administration of gatifloxacin once … of gatifloxacin during the gatifloxacin clinical pharmacology program. A review of the safety and pharmacokinetics of gatifloxacin is …
Number of citations: 177 academic.oup.com
LD Saravolatz, J Leggett - Clinical infectious diseases, 2003 - academic.oup.com
Gatifloxacin, gemifloxacin, and moxifloxacin are the newest fluoroquinolones and show excellent in vitro activity against a wide variety of respiratory tract pathogens, many gram-…
Number of citations: 171 academic.oup.com
DN Fish, DS North - … : The Journal of Human Pharmacology and …, 2001 - Wiley Online Library
Gatifloxacin is a new 8—methoxy‐fluoroquinolone antibiotic approved for use in the United States in December 1999. It has a broad spectrum of activity with potent activity against gram‐…
A Lubasch, I Keller, K Borner, P Koeppe… - Antimicrobial agents …, 2000 - Am Soc Microbiol
In an open, randomized, six-period crossover study, the pharmacokinetics of ciprofloxacin, gatifloxacin, grepafloxacin, levofloxacin, moxifloxacin, and trovafloxacin were compared after …
Number of citations: 288 journals.asm.org
JM Blondeau - Expert Opinion on Investigational Drugs, 2000 - Taylor & Francis
… Gatifloxacin appears to have a low propensity for the selection of resistant mutants. Clinical trial data supports the use of gatifloxacin … will focus on the antimicrobial activity of gatifloxacin. …
Number of citations: 39 www.tandfonline.com
LY Park-Wyllie, DN Juurlink, A Kopp… - … England Journal of …, 2006 - Mass Medical Soc
… regarding the effects of gatifloxacin on blood glucose levels, but … ]) developed shortly after gatifloxacin therapy but who had no … We hypothesized that gatifloxacin would be more strongly …
Number of citations: 485 www.nejm.org
CS Merle, K Fielding, OB Sow… - … England Journal of …, 2014 - Mass Medical Soc
… The fourth-generation fluoroquinolones gatifloxacin and … Gatifloxacin was chosen for this study on the basis of its … and safety of a 4-month gatifloxacin-containing regimen, as compared …
Number of citations: 469 www.nejm.org
R Solomon, ED Donnenfeld, HD Perry, RW Snyder… - Ophthalmology, 2005 - Elsevier
… Given the increased aqueous penetration of moxifloxacin and gatifloxacin over ciprofloxacin … topical use of moxifloxacin and gatifloxacin over ciprofloxacin for preoperative prophylaxis …
Number of citations: 186 www.sciencedirect.com

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